REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([S:7]([O-:9])=[O:8])=[CH:3][CH:2]=1.[Na+].C1(C)C=CC=CC=1.Cl[CH2:20][C:21](=[O:23])[CH3:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([S:7]([CH2:20][C:21](=[O:23])[CH3:22])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:0.1,4.5|
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 65° C. for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene 2 times
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.749 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |